molecular formula C12H18N4S B14904186 n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine

Cat. No.: B14904186
M. Wt: 250.37 g/mol
InChI Key: WFEYIXWKBMMKKE-UHFFFAOYSA-N
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Description

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine is a chemical compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, thienopyrimidine derivatives have been shown to inhibit Cyt-bd, a target in mycobacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

2-N,2-N,2-trimethyl-1-N-thieno[3,2-d]pyrimidin-4-ylpropane-1,2-diamine

InChI

InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-11-10-9(5-6-17-10)14-8-15-11/h5-6,8H,7H2,1-4H3,(H,13,14,15)

InChI Key

WFEYIXWKBMMKKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=NC2=C1SC=C2)N(C)C

Origin of Product

United States

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